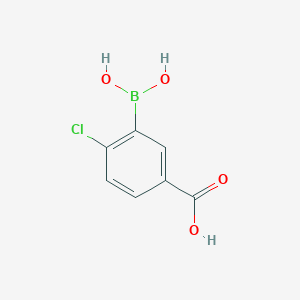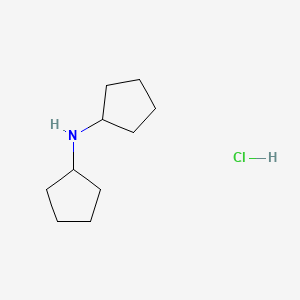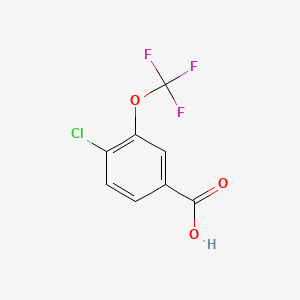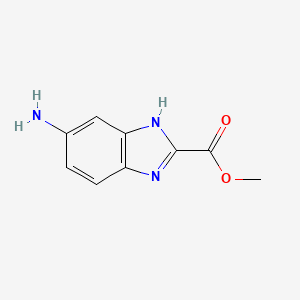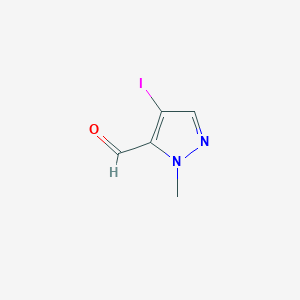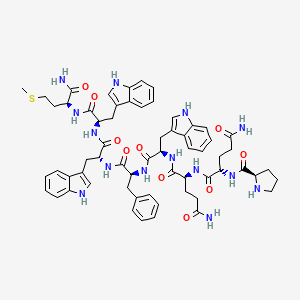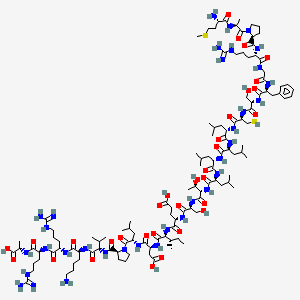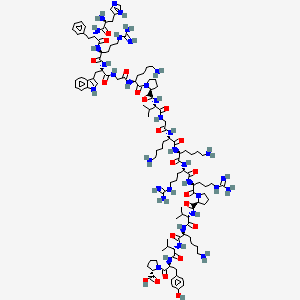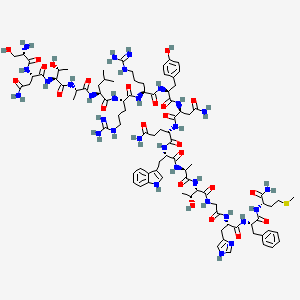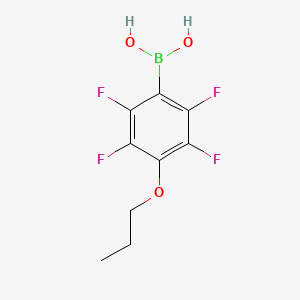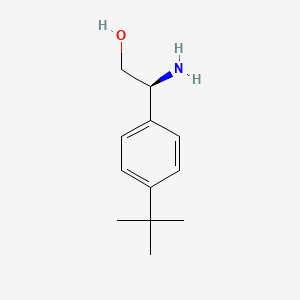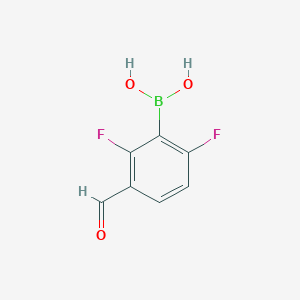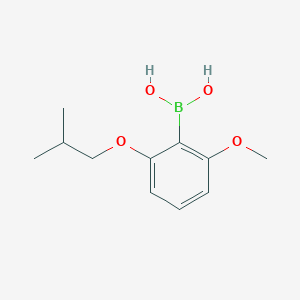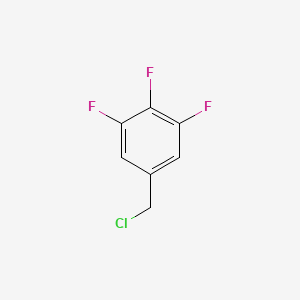
5-(Chloromethyl)-1,2,3-trifluorobenzene
説明
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions with other compounds, its reactivity, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability.科学的研究の応用
-
Hyper Cross-linked Polymers (HCPs)
- Field : Polymer Research
- Application : HCPs are porous materials synthesized by Friedel Craft reactions . They have high surface areas, good porosity, low density, efficient adsorption properties, and high thermal and chemical stability .
- Method : The HCP material is synthesized by post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and crosslinking by external cross linkers .
- Results : HCPs have been used in water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .
-
5-Chloromethylfurfural (CMF)
- Field : Biobased Furan Synthesis
- Application : CMF is a novel building block with a similar molecular structure to that of 5-hydroxymethylfurfural (HMF). It has advantages such as production at milder reaction conditions, a lower polarity that enables easier separation with the aid of organic media, and the presence of chlorine as a better leaving group in synthesis .
- Method : The production of CMF and its synthetic possibilities are achieved through varied catalysts and reaction conditions .
- Results : Several interesting products can be obtained from CMF, including 2,5-dimethylfuran, 2,5-furandicarboxylic acid, and 5-methylfurfural .
-
Chloromethane
- Field : Industrial Chemistry
- Application : Chloromethane, also called methyl chloride, is a crucial reagent in industrial chemistry . It is a colorless, sweet-smelling, flammable gas .
- Method : It is one of the haloalkanes and is produced through various methods in industrial chemistry .
- Results : Although it is rarely present in consumer products, it was formerly utilized as a refrigerant .
-
Chloromethylation of Aromatic Compounds
- Field : Organic Chemistry
- Application : Chloromethylation is a process where a chloromethyl group is added to an aromatic compound . It is a crucial step in the synthesis of many organic compounds .
- Method : The process involves the use of a catalyst, chlorosulfonic acid, and dimethoxymethane . The reaction is carried out at a low temperature .
- Results : The result is a chloromethylated aromatic compound, which can be used in further reactions .
-
Chloromethane
- Field : Industrial Chemistry
- Application : Chloromethane, also called methyl chloride, is a crucial reagent in industrial chemistry . It is a colorless, sweet-smelling, flammable gas .
- Method : It is one of the haloalkanes and is produced through various methods in industrial chemistry .
- Results : Although it is rarely present in consumer products, it was formerly utilized as a refrigerant .
-
Chloromethylation of Aromatic Compounds
- Field : Organic Chemistry
- Application : Chloromethylation is a process where a chloromethyl group is added to an aromatic compound . It is a crucial step in the synthesis of many organic compounds .
- Method : The process involves the use of a catalyst, chlorosulfonic acid, and dimethoxymethane . The reaction is carried out at a low temperature .
- Results : The result is a chloromethylated aromatic compound, which can be used in further reactions .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes recommendations for safe handling and storage.
将来の方向性
This could involve potential applications of the compound, areas for further research, and its role in the development of new technologies or treatments.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult scientific literature or databases. If you have a different compound or a more specific question in mind, feel free to ask!
特性
IUPAC Name |
5-(chloromethyl)-1,2,3-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUFGPFDDJIQCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590730 | |
| Record name | 5-(Chloromethyl)-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-1,2,3-trifluorobenzene | |
CAS RN |
732306-27-3 | |
| Record name | 5-(Chloromethyl)-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



